5-(1-azepanylsulfonyl)-2-methylbenzamide
Description
5-(1-Azepanylsulfonyl)-2-methylbenzamide is a benzamide derivative characterized by a seven-membered azepane ring linked via a sulfonyl group to the benzamide scaffold. Its molecular formula is C₁₄H₁₉N₂O₃S, with an average molecular mass of 295.38 g/mol and a ChemSpider ID of 35004517 . The compound’s structure combines a sulfonamide moiety, known for enhancing pharmacokinetic properties, with a benzamide core, which is frequently utilized in medicinal chemistry for its bioactivity .
Properties
IUPAC Name |
5-(azepan-1-ylsulfonyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11-6-7-12(10-13(11)14(15)17)20(18,19)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEGYNJWRNOEQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Azepane Sulfonyl Group : The azepane sulfonyl moiety in this compound distinguishes it from simpler benzamides. This group may enhance solubility and target binding compared to analogs like 2-methylbenzamide Mannich bases .
Pharmacological and Functional Comparisons
Antimicrobial Activity
- 2-Methylbenzamide Mannich Bases : Derivatives synthesized by Joshi et al. exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli at 40–160 mg/mL, with LD₅₀ values indicating low toxicity .
- Oxadiazole-Thiophene Analogs : Compound 14 (Table 1) demonstrated structural similarity to this compound but incorporated a thiophene-oxadiazole scaffold, which may enhance antimicrobial potency .
Enzyme and Receptor Interactions
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